molecular formula C12H12ClN3O2 B1420497 Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate CAS No. 1150164-74-1

Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No. B1420497
M. Wt: 265.69 g/mol
InChI Key: WYPKZNBFIJVYDA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate” is C12H12ClN3O2 .


Physical And Chemical Properties Analysis

The molecular weight of “Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate” is 265.69600 . Other physical and chemical properties like density, boiling point, melting point, and flash point are not available in the resources .

Scientific Research Applications

Lipid-Lowering Properties

Research on compounds structurally related to Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate has shown potential lipid-lowering properties. For instance, Dalton and Pool (1977) studied 6-Chloro-9-[2-(6-methyl-3-pyridyl)ethyl]-1,2,3,4-tetrahydrocarbazole-2-carboxylic acid hydrochloride and found it to lower serum cholesterol, triglycerides, phospholipids, and free fatty acids in rats, suggesting a mechanism of action similar to clofibrate Dalton & Pool, 1977.

Anxiolytic Properties

Another compound, Tracazolate (ICI 136,753), demonstrated dose-related anticonflict activity in rats and mice, suggesting potential as an anxiolytic agent. This compound showed a greater separation between sedative and therapeutic doses compared to chlordiazepoxide, indicating a potentially novel mechanism of action Patel & Malick, 1982.

Antidepressant and Cognitive Properties

N-alkylated arylsulfonamide derivatives have been identified as potential agents for treating CNS disorders due to their distinct antidepressant-like and pro-cognitive properties. Specific compounds have shown efficacy in animal models, warranting further exploration for therapeutic applications Canale et al., 2016.

Dental Applications

In the context of dentistry, the incorporation of certain pyrazole derivatives into dental composites has been evaluated. Abaszadeh and Mohammadzadeh (2020) explored the mechanical properties of flowable dental composites containing an antibacterial pyrazole derivative, noting potential benefits and limitations in dental applications Abaszadeh & Mohammadzadeh, 2020.

Antiulcer Activity

Research on compounds related to Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate also includes the development of antiulcer agents. For example, Terashima et al. (1995) synthesized Ethyl 2-[1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate, which exhibited significant antiulcer activity in animal models, highlighting the potential for developing new treatments for ulcerative conditions Terashima et al., 1995.

Safety And Hazards

“Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .

properties

IUPAC Name

ethyl 1-(6-chloropyridin-2-yl)-5-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-3-18-12(17)9-7-14-16(8(9)2)11-6-4-5-10(13)15-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPKZNBFIJVYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674878
Record name Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate

CAS RN

1150164-74-1
Record name Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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